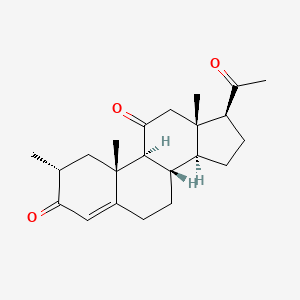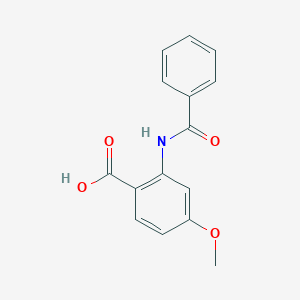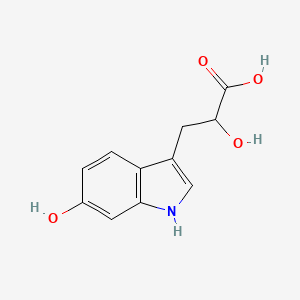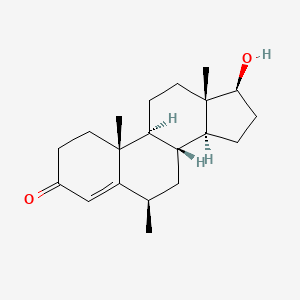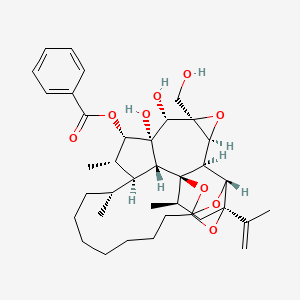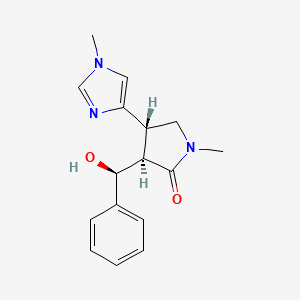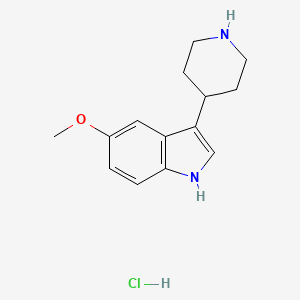
5-Methoxy-3-(piperidin-4-yl)-1H-indole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-Methoxy-3-(piperidin-4-yl)-1H-indole derivatives involves optimization of novel series of 3-(piperazinylmethyl) indole derivatives as antagonists, showcasing their potential in the treatment of cognitive disorders through affinity and selectivity at specific target sites (Nirogi et al., 2017). Another process development for a similar compound emphasizes the chromatography-free preparation, indicating a methodology for large-scale synthesis (Anderson et al., 1997).
Molecular Structure Analysis
The molecular structure of these compounds has been explored through various studies, focusing on their high affinity for human receptors and selectivity over other target sites. The detailed structural analysis enables understanding of their biochemical properties and potential therapeutic applications.
Chemical Reactions and Properties
These compounds exhibit significant chemical reactions, such as synergistic effects in combination therapies for cognitive disorders, demonstrating their biochemical utility and potential in pharmacological applications. Their high selectivity and efficacy in preclinical models highlight their chemical properties and reactions relevant to therapeutic use (Nirogi et al., 2017).
Wissenschaftliche Forschungsanwendungen
Indole Synthesis and Classification
Indole compounds, including those similar to "5-Methoxy-3-(piperidin-4-yl)-1H-indole hydrochloride," have been a focal point in organic synthesis due to their wide range of biological activities. A comprehensive review on indole synthesis categorizes the various methods and strategies used to construct indole and its derivatives, highlighting their significance in medicinal chemistry and drug design (Taber & Tirunahari, 2011).
Pharmacological Potential of Indole Alkaloids
Indole alkaloids, which share a core structure with "5-Methoxy-3-(piperidin-4-yl)-1H-indole hydrochloride," exhibit a broad spectrum of pharmacological activities. A review focused on plant-based indole alkaloids discusses their roles in anticancer, antibacterial, antiviral, antifungal, anti-inflammatory, and neuroprotective effects, among others, suggesting the potential of these compounds in therapeutic applications (Omar et al., 2021).
Indoles in Neuroprotection and Mental Health
Certain indole derivatives are explored for their neuroprotective and mental health benefits. For instance, the role of serotonin receptors in depression and the potential of targeting these receptors with indole-based compounds is highlighted, suggesting avenues for developing new antidepressants (Wang et al., 2019).
Indoles in Hepatic Protection
Indole-3-carbinol (I3C) and its derivatives, related to the indole core structure, have shown promising results in protecting against chronic liver diseases. This includes anti-fibrotic, anti-tumor, antioxidant, and anti-inflammatory effects, demonstrating the therapeutic potential of indole compounds in hepatic protection (Wang et al., 2016).
Indole Derivatives in Material Science
Beyond pharmacological applications, indole derivatives are investigated for their utility in material science, such as in the synthesis of polymers and functional materials from renewable resources. The conversion of biomass into furan derivatives, including those derived from indole structures, is explored for sustainable access to new-generation polymers and fuels (Chernyshev et al., 2017).
Eigenschaften
IUPAC Name |
5-methoxy-3-piperidin-4-yl-1H-indole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O.ClH/c1-17-11-2-3-14-12(8-11)13(9-16-14)10-4-6-15-7-5-10;/h2-3,8-10,15-16H,4-7H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEODICLZKZAYHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C3CCNCC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40975581 |
Source


|
| Record name | 5-Methoxy-3-(piperidin-4-yl)-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40975581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-3-(piperidin-4-yl)-1H-indole hydrochloride | |
CAS RN |
60155-65-9 |
Source


|
| Record name | 5-Methoxy-3-(piperidin-4-yl)-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40975581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



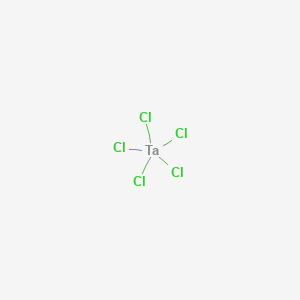

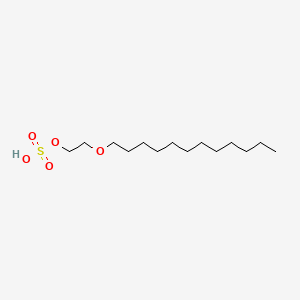
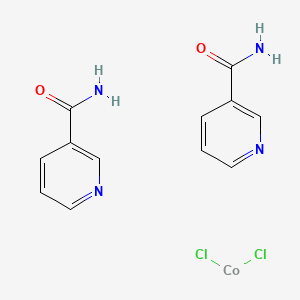
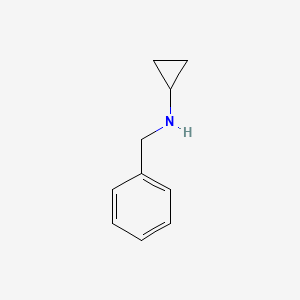
![[(2R)-2-butanoyloxy-3-carboxypropyl]-trimethylazanium](/img/structure/B1210319.png)
